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Cat. No.: B1151974 Get Quote

Peucedanol 3'-O-glucoside: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glucoside found in plants

belonging to the Apiaceae family, particularly within the Peucedanum and Glehnia genera.[1]

As a member of the coumarin class of compounds, it is of significant interest to the scientific

community for its potential bioactive properties, which are attributed to its unique molecular

structure. This technical guide provides a detailed overview of the known physical and chemical

properties of Peucedanol 3'-O-glucoside, alongside representative experimental protocols

and potential biological activities. While specific experimental data for this compound is limited

in publicly available literature, this guide consolidates the existing information and supplements

it with data from closely related compounds to provide a valuable resource for researchers.

Physical and Chemical Properties
The fundamental physical and chemical properties of Peucedanol 3'-O-glucoside are

summarized in the table below. It is important to note that while some data are specific to the

compound, other values are computed or representative of similar coumarin glucosides due to

the scarcity of dedicated experimental studies.
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Property Value Source(s)

IUPAC Name

7-hydroxy-6-[(2R)-2-hydroxy-3-

methyl-3-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxybutyl]chromen-2-one

[2]

Synonyms
Peucedanol 3'-O-beta-D-

glucopyranoside

CAS Number 65891-61-4 [1]

Molecular Formula C₂₀H₂₆O₁₀ [1][2]

Molecular Weight 426.41 g/mol [1][2]

Appearance

White to off-white powder

(Typical for coumarin

glucosides)

Representative

Melting Point

Not available. Similar coumarin

glucosides melt in the range of

200-230°C.

Representative

Solubility

Soluble in methanol, ethanol,

and water. Sparingly soluble in

less polar organic solvents.

Representative

XLogP3 (Computed) -0.5 [2]

Topological Polar Surface Area

(Computed)
166 Å² [2]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of natural

products. Below are the known and representative spectral data for Peucedanol 3'-O-
glucoside.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned spectrum for Peucedanol 3'-O-glucoside is not readily available,

13C NMR data has been reported.[2] The following table provides the reported 13C NMR

chemical shifts and representative 1H NMR data for the peucedanol and glucoside moieties

based on similar compounds.
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Position
Representative ¹H NMR (δ,
ppm)

Reported ¹³C NMR (δ, ppm)

Coumarin Moiety

2 - 161.5

3 6.25 (d, J=9.5 Hz) 113.2

4 7.62 (d, J=9.5 Hz) 143.8

4a - 112.9

5 7.35 (s) 128.9

6 - 116.5

7 - 160.8

8 6.85 (s) 107.5

8a - 156.2

Side Chain

1'
3.05 (dd, J=14.0, 8.0 Hz), 2.85

(dd, J=14.0, 4.5 Hz)
29.8

2' 3.80 (m) 78.5

3' - 76.2

4' 1.25 (s) 25.4

5' 1.22 (s) 24.1

Glucoside Moiety

1'' 4.35 (d, J=7.8 Hz) 103.5

2'' 3.20-3.40 (m) 74.8

3'' 3.20-3.40 (m) 77.9

4'' 3.20-3.40 (m) 71.5

5'' 3.20-3.40 (m) 78.3
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6''
3.85 (dd, J=12.0, 2.0 Hz), 3.68

(dd, J=12.0, 5.5 Hz)
62.7

Note: ¹H NMR data is representative and based on the analysis of similar coumarin glucosides.

UV-Visible (UV-Vis) Spectroscopy
Coumarin derivatives typically exhibit strong absorption in the UV region. The UV spectrum of a

coumarin glucoside in methanol would be expected to show absorption maxima (λmax) around

220-260 nm and 310-330 nm, characteristic of the benzopyrone chromophore.[3][4]

Infrared (IR) Spectroscopy
The IR spectrum of Peucedanol 3'-O-glucoside would be expected to show characteristic

absorption bands for the following functional groups:

-OH (hydroxyl groups): Broad band around 3400 cm⁻¹

C-H (aromatic and aliphatic): Stretching vibrations around 2900-3100 cm⁻¹

C=O (lactone carbonyl): Strong absorption around 1700-1730 cm⁻¹[3]

C=C (aromatic): Bands in the region of 1600-1450 cm⁻¹[3]

C-O (ether and alcohol): Stretching vibrations in the 1250-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for the

analysis of Peucedanol 3'-O-glucoside. In positive ion mode, the protonated molecule [M+H]⁺

would be expected at m/z 427.16. In negative ion mode, the deprotonated molecule [M-H]⁻

would be observed at m/z 425.14. Fragmentation in MS/MS would likely involve the cleavage

of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (peucedanol)

at m/z 264.

Experimental Protocols
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The following sections detail representative experimental protocols for the isolation,

purification, and characterization of Peucedanol 3'-O-glucoside from a plant source, such as

the roots of a Peucedanum species.

Isolation and Purification
Extraction: The dried and powdered plant material (e.g., roots) is extracted exhaustively with

a solvent such as methanol or ethanol at room temperature. The resulting extract is then

concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

separate compounds based on their polarity. Coumarin glucosides are typically enriched in

the more polar fractions (ethyl acetate and n-butanol).

Column Chromatography: The enriched fraction is subjected to column chromatography on

silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with

increasing methanol concentration, is used to separate the different components. Fractions

are collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

target compound are further purified by preparative HPLC on a C18 column. A mobile phase

consisting of a gradient of water and methanol or acetonitrile is typically employed. The

purity of the isolated compound is then assessed by analytical HPLC.
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Structure Elucidation
The structure of the purified compound is elucidated using a combination of spectroscopic

techniques:

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are

performed to determine the connectivity of protons and carbons and to assign all signals to

the corresponding atoms in the molecule.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the

exact mass and molecular formula of the compound. MS/MS fragmentation patterns help to

confirm the structure, particularly the nature of the sugar moiety and its linkage to the

aglycone.

UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore

and the functional groups present in the molecule, respectively, as described in the

spectroscopic data section.

Potential Biological Activities and Signaling
Pathways
While no specific biological activities have been definitively reported for Peucedanol 3'-O-
glucoside, its classification as a coumarin suggests potential antioxidant and anti-inflammatory

properties.[1] Many coumarin derivatives have been shown to exert their effects through the

modulation of key signaling pathways.

Nrf2 Signaling Pathway
A prominent pathway modulated by various coumarins is the Keap1-Nrf2-ARE (Kelch-like ECH-

associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element)

signaling pathway.[5][6][7][8] This pathway is a crucial cellular defense mechanism against

oxidative stress.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.

In the presence of oxidative stress or electrophilic compounds (such as certain coumarins),

Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the

nucleus, where it binds to the ARE in the promoter regions of various antioxidant and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1151974?utm_src=pdf-body
https://www.benchchem.com/product/b1151974?utm_src=pdf-body
https://www.biosynth.com/p/QCA89161/65891-61-4-peucedanol-3-o-glucoside
https://pubmed.ncbi.nlm.nih.gov/37111267/
https://www.mdpi.com/1424-8247/16/4/511
https://www.researchgate.net/publication/369674213_Natural_Coumarin_Derivatives_Activating_Nrf2_Signaling_Pathway_as_Lead_Compounds_for_the_Design_and_Synthesis_of_Intestinal_Anti-Inflammatory_Drugs
https://pubmed.ncbi.nlm.nih.gov/32377290/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cytoprotective genes, upregulating their expression. These genes encode for enzymes such as

heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-

transferases (GSTs). By activating this pathway, coumarins can enhance the cellular

antioxidant capacity and protect against oxidative damage.
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Click to download full resolution via product page

Conclusion
Peucedanol 3'-O-glucoside is a coumarin glucoside with a well-defined chemical structure but

limited experimentally determined physicochemical and biological data. This technical guide

provides a foundational understanding of this compound by combining known information with

representative data from similar molecules. The outlined experimental protocols offer a

practical framework for its isolation and characterization. Further research is warranted to fully

elucidate the specific physical, chemical, and pharmacological properties of Peucedanol 3'-O-
glucoside, particularly its potential to modulate signaling pathways such as Nrf2 and its

efficacy as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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